molecular formula C22H17ClN6O3 B2733584 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide CAS No. 896300-03-1

2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide

Cat. No.: B2733584
CAS No.: 896300-03-1
M. Wt: 448.87
InChI Key: RRGZHNKBXLJLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClN6O3 and its molecular weight is 448.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity Studies

One study focused on the synthesis and evaluation of anticonvulsant activities of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, finding compounds with potential anticonvulsant properties (Aktürk et al., 2002). Another research explored spectroscopic, quantum mechanical studies, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, highlighting their potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).

Antibacterial Agents and QSAR Studies

The synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines were conducted to explore potential antibacterial agents, with a focus on gram-positive and gram-negative bacteria (Desai et al., 2008). This research provides insights into the structural and physicochemical parameters influencing antibacterial activity.

Antifungal and Antitumor Activities

Research into novel imidazole derivatives aimed at combating drug-resistant fungal infections demonstrated significant activity against Candida albicans and Candida krusei, suggesting these compounds as promising antifungal agents (Altındağ et al., 2017). Additionally, a study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings revealed considerable antitumor activity against various cancer cell lines, highlighting the role of structural diversity in enhancing biological activity (Yurttaş et al., 2015).

Ligand-Protein Interactions and Molecular Docking

The spectroscopic and quantum mechanical study also included molecular docking to understand the binding interactions with Cyclooxygenase 1, indicating compound MFBA had the best binding affinity, demonstrating the compound's potential in drug discovery (Mary et al., 2020).

Properties

IUPAC Name

2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O3/c1-26-19-18(20(31)28(22(26)32)12-17(24)30)27-11-16(13-7-3-2-4-8-13)29(21(27)25-19)15-10-6-5-9-14(15)23/h2-11H,12H2,1H3,(H2,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGZHNKBXLJLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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